

Application Notes and Protocols for VUF14862 (VUF8430) in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VUF14862

Cat. No.: B15610251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective dosing of **VUF14862**, also known as VUF8430, a potent and selective histamine H4 receptor (H4R) agonist, in various animal models. **VUF14862** also exhibits some affinity for the histamine H3 receptor (H3R).[\[1\]](#)[\[2\]](#)

Compound Information

Compound Name	VUF14862 / VUF8430
IUPAC Name	2-(2-Guanidinoethyl)isothiourea
CAS Number	100130-32-3 (dihydrobromide)
Molecular Formula	C4H11N5S (Free base)
Molecular Weight	161.23 g/mol (Free base)
Mechanism of Action	Potent histamine H4 receptor full agonist. [1] Also shows moderate affinity and full agonist activity at the histamine H3 receptor. [1] [3] It has negligible affinity for H1 and H2 receptors. [2]

In Vitro Receptor Binding Affinities and Potencies

VUF14862 has been characterized across different species, showing variations in receptor affinity and potency. This information is crucial for selecting appropriate animal models and interpreting data.

Receptor	Species	Assay Type	Value	Reference
H4R	Human	Ki (nM)	31.6	[4]
H4R	Human	pEC50	7.3	[1]
H4R	Rat	pKi	6.9	[3]
H4R	Mouse	pKi	Lower than human	[1] [3]
H3R	Human	pKi	6.0	
H3R	Rat	pKi	6.5	[3]
H2R	Guinea Pig	pD2	3.8 (weak partial agonist)	[4]
H1R	Human	Ki (μM)	>1	[4]

Recommended Dosing in Animal Models

The following tables summarize recommended starting doses for **VUF14862** in common animal models based on published studies. Researchers should optimize these doses for their specific experimental conditions and endpoints.

Rodent Models (Mouse)

Route of Administration	Dose Range	Vehicle	Model/Application	Reference
Intraperitoneal (i.p.)	10 mg/kg	Not Specified	Neuropathic Pain (CCI model)	
Subcutaneous (s.c.)	10 - 30 mg/kg	Not Specified	Gastric Ulceration	
Intrathecal (i.t.)	20 µg/mouse	Saline	Neuropathic Pain (SNI model)	

Rodent Models (Rat)

Route of Administration	Dose Range	Vehicle	Model/Application	Reference
Intravenous (i.v.)	30 mg/kg (or 50 µmol/kg)	Saline	Gastric Acid Secretion	[3]
Intravenous (i.v.)	1 - 100 µg/kg	Saline	Vagal Bradycardic Out-flow	
Not Specified	30 mg/kg	Not Specified	HCl-induced Gastric Lesions	[4]

Experimental Protocols

Preparation of VUF14862 for In Vivo Administration

Vehicle Selection: Saline is a commonly used and effective vehicle for dissolving **VUF14862** for parenteral administration.[3]

Protocol for a 1 mg/mL Stock Solution in Saline:

- Weigh the required amount of **VUF14862** dihydrobromide.
- Add sterile saline to achieve a final concentration of 1 mg/mL.

- Vortex briefly to ensure complete dissolution.
- If necessary, sterile filter the solution through a 0.22 μm syringe filter before administration.
- Prepare fresh solutions daily for optimal activity.

Stability and Storage:

- Solid Form: Store at -20°C for long-term stability (≥ 4 years).[4]
- In Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at $2-8^{\circ}\text{C}$ for no longer than 24 hours, protected from light.

Intrathecal (i.t.) Administration in Mice

This protocol is adapted for the administration of **VUF14862** in a neuropathic pain model.

Materials:

- **VUF14862** solution (e.g., 2 mg/mL in saline for a 20 $\mu\text{g}/10 \mu\text{L}$ dose)
- Hamilton syringe (10 μL) with a 30-gauge needle
- Anesthesia (e.g., isoflurane)
- Animal clippers
- 70% ethanol

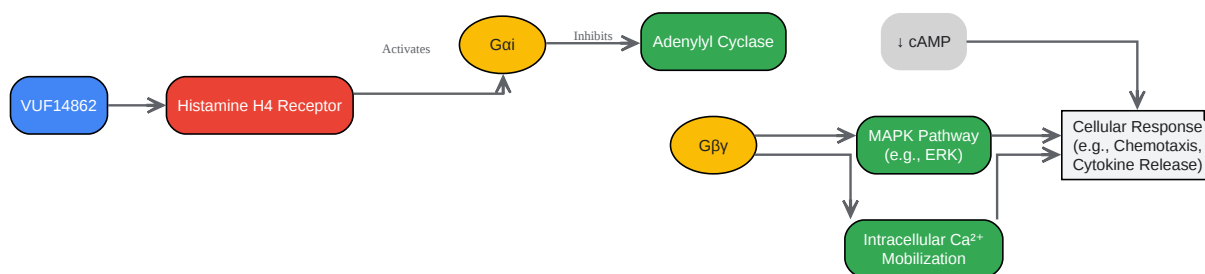
Procedure:

- Anesthetize the mouse using isoflurane.
- Shave a small area of fur over the lumbar region of the spine.
- Position the mouse on a padded surface, flexing the spine to open the intervertebral spaces.
- Identify the injection site between the L5 and L6 vertebrae by palpating the iliac crests.

- Disinfect the injection site with 70% ethanol.
- Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
- Slowly inject the **VUF14862** solution (e.g., 10 μ L for a 20 μ g dose).
- Withdraw the needle and monitor the animal for recovery from anesthesia.

Signaling Pathways and Experimental Workflows

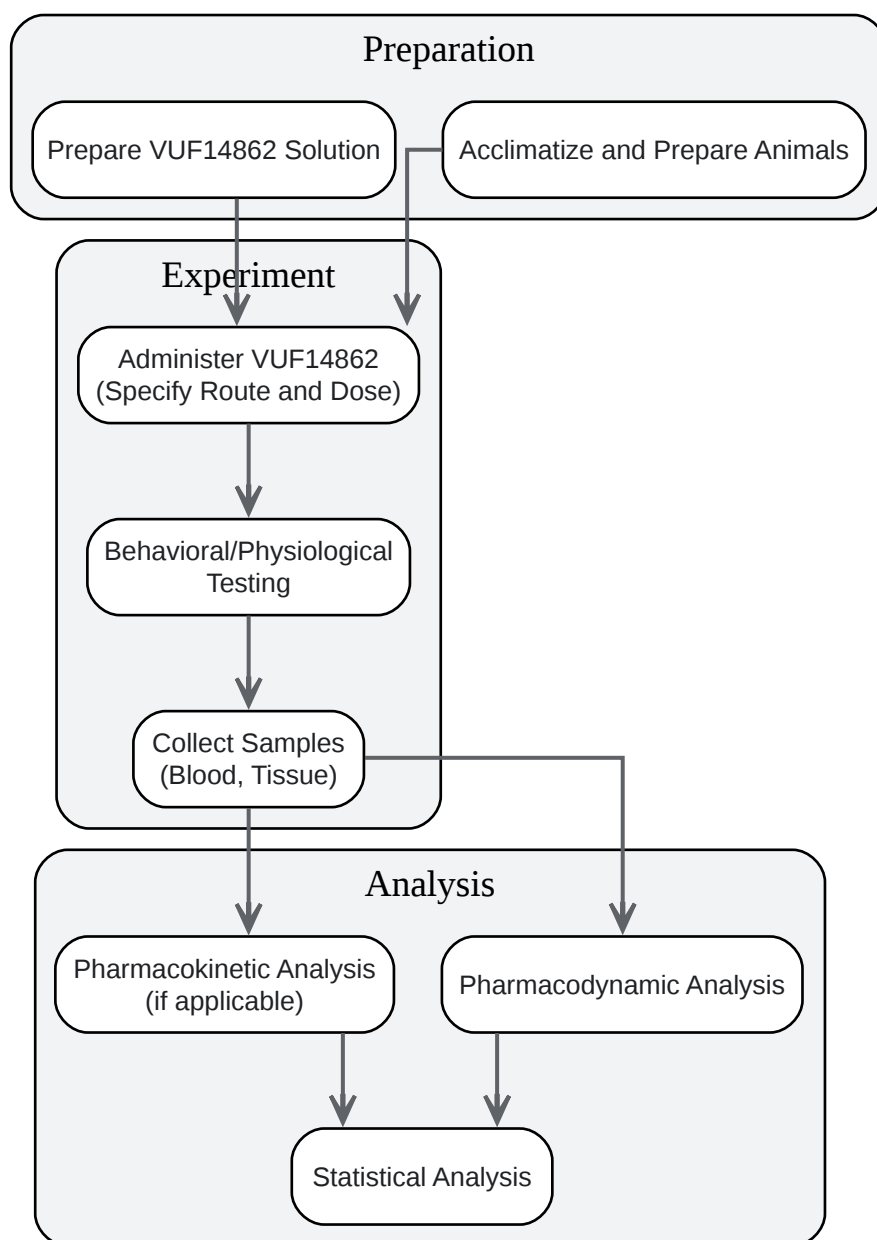
Histamine H4 Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **VUF14862** activates the H4R, leading to downstream signaling.

Experimental Workflow for In Vivo Dosing Studies



[Click to download full resolution via product page](#)

Caption: General workflow for conducting in vivo studies with **VUF14862**.

Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by qualified personnel. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Doses should be optimized for each specific experimental model and design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for VUF14862 (VUF8430) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610251#how-to-effectively-dose-vuf14862-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com